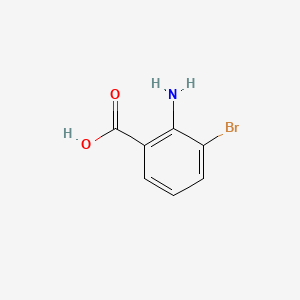

2-Amino-3-bromobenzoic acid

説明

Contextualization within Substituted Aminobenzoic Acids

Aminobenzoic acids are a class of organic compounds that contain both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. nih.gov The positions of these groups relative to each other give rise to different isomers, such as ortho-, meta-, and para-aminobenzoic acid. nih.gov Further substitution on the benzene ring, for instance with a halogen like bromine, leads to a diverse family of substituted aminobenzoic acids. researchgate.net

These compounds are of significant interest in medicinal chemistry and materials science. acs.orgacs.org The amino and carboxylic acid groups provide sites for further chemical modification, allowing for the synthesis of a vast array of derivatives with tailored properties. nih.govmdpi.com For example, the amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The presence of a halogen atom, such as in 2-amino-3-bromobenzoic acid, introduces an additional reactive site for cross-coupling reactions, further expanding its synthetic utility.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The strategic placement of the amino, bromo, and carboxyl groups allows for a variety of selective chemical transformations.

One common application involves using the amino and carboxylic acid groups to form heterocyclic rings. For instance, isatins, which are precursors to various biologically active compounds, can be synthesized from anthranilic acids. researchgate.net The bromine atom on the ring can participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. acs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

A notable example of its application is in the synthesis of fused heterocyclic systems. For instance, it has been used in palladium/norbornene-catalyzed C–H/C–H annulation reactions with imidazopyridines to construct ring-fused imidazo[1,2-a]pyridine (B132010) architectures. acs.org These resulting polycyclic aromatic compounds have shown promise as fluorescent molecular scaffolds. acs.org

Furthermore, the bromine atom can be a precursor for other functional groups through nucleophilic aromatic substitution or by conversion to an organometallic reagent. This adaptability makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIZNTFPBWRGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296895 | |

| Record name | 2-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-51-6 | |

| Record name | 2-Amino-3-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20776-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-BROMOBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Amino 3 Bromobenzoic Acid

Reactivity Profiles of Functional Moieties (Amino, Bromo, and Carboxyl)

The chemical behavior of 2-amino-3-bromobenzoic acid is determined by the electronic properties and positional relationship of its three functional groups: the amino (-NH₂), bromo (-Br), and carboxyl (-COOH) groups. Each group influences the reactivity of the others and the aromatic ring itself.

Amino Group (-NH₂): The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Its lone pair of electrons can be donated to the aromatic ring, increasing its nucleophilicity. The basic nature of the amino group allows it to be readily protonated to form an ammonium (B1175870) salt. This property is crucial for its derivatization via diazotization.

Bromo Group (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also ortho-, para-directing because of its electron-donating resonance effect. Its presence on the aromatic ring provides a handle for various transition metal-catalyzed cross-coupling reactions.

Carboxyl Group (-COOH): The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. The acidic proton of the carboxyl group can be easily removed by a base to form a carboxylate salt. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a variety of derivatization reactions.

The ortho-positioning of the amino and carboxyl groups can lead to intramolecular hydrogen bonding, which can influence the compound's physical properties and reactivity. The proximity of the bromine atom to the amino group can create steric hindrance, potentially affecting the accessibility of the amino group for certain reactions.

| Functional Group | Electronic Effect | Directing Effect (for Electrophilic Aromatic Substitution) | Primary Reactivity |

|---|---|---|---|

| Amino (-NH₂) | Activating (Resonance) | Ortho, Para | Nucleophilic, Basic, Diazotization |

| Bromo (-Br) | Deactivating (Inductive), Activating (Resonance) | Ortho, Para | Leaving group in coupling reactions |

| Carboxyl (-COOH) | Deactivating (Inductive and Resonance) | Meta | Acidic, Electrophilic center for nucleophilic acyl substitution |

Reaction Mechanisms in Derivatization

The multifunctionality of this compound allows for a diverse range of derivatization reactions, each proceeding through distinct mechanistic pathways.

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution to form esters, amides, and other acid derivatives. A common example is Fischer esterification.

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄), this compound can be converted to its corresponding ester.

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. nih.govrsc.org

For instance, the reaction with methanol (B129727) and sulfuric acid at reflux yields methyl 2-amino-3-bromobenzoate.

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux | Methyl 2-amino-3-bromobenzoate | ijisrt.com |

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This process is known as diazotization. wikipedia.orgresearchgate.net

Diazotization: The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), yields the corresponding diazonium salt. nih.gov

The mechanism involves:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.

Nucleophilic attack of the amino group on the nitrosonium ion to form an N-nitrosamine.

Tautomerization and subsequent protonation, followed by the elimination of a water molecule to form the diazonium ion. nih.gov

The resulting diazonium salt is highly reactive and can undergo various substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. nih.govijcmas.comchemicalbook.com

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide (CN), or other groups. nih.govijcmas.com The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas, followed by the transfer of the nucleophile from the copper(II) species to the aryl radical. nih.govijcmas.com

The bromine atom on the aromatic ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a powerful method for forming biaryl compounds. While specific examples with this compound are not abundant in readily available literature, the reaction is widely applied to ortho-bromoanilines. ijcmas.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form an organopalladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base to form a new C-N bond. libretexts.orgorganic-chemistry.orgguilan.ac.ir This reaction would allow for the introduction of a substituted amino group at the 3-position of the 2-aminobenzoic acid core.

The mechanism is similar to other palladium-catalyzed cross-coupling reactions and generally proceeds through:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive elimination of the desired aryl amine product, which regenerates the Pd(0) catalyst. libretexts.orgapolloscientific.co.uk

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd Catalyst, Base, Ligand |

Role as a Coupling Agent in Various Chemical Reactions

This compound and its derivatives are valuable precursors in the synthesis of fused heterocyclic compounds, particularly quinazolinones. beilstein-journals.org In these syntheses, the molecule acts as a bifunctional building block where both the amino and carboxyl groups participate in the cyclization reaction.

For instance, 2-aminobenzoic acids (anthranilic acids) are common starting materials for the synthesis of quinazolin-4(3H)-ones. A general approach involves the reaction of the anthranilic acid derivative with an acid anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. rsc.org This intermediate then reacts with a nitrogen nucleophile (like an amine or hydrazine) to form the quinazolinone ring system. The substituents on the anthranilic acid, such as the bromine atom in this compound, are incorporated into the final heterocyclic product, providing a route to substituted quinazolinones.

Investigations into Rearrangement Reactions

While specific studies detailing rearrangement reactions of this compound are not prominently featured in the reviewed literature, the chemistry of its parent class, anthranilic acid derivatives, involves notable rearrangements.

One of the key industrial syntheses of anthranilic acid itself involves a Hofmann rearrangement. In this process, phthalimide (B116566) is treated with sodium hypobromite (B1234621) or sodium hypochlorite, which induces a rearrangement of the amide group, leading to the formation of anthranilic acid.

Furthermore, derivatives of anthranilic acid can undergo various transformations that may involve rearrangements. For example, N-substituted derivatives have been shown to undergo ring-closing and ring-contraction rearrangements under certain conditions. libretexts.org Additionally, modified Lossen rearrangements of hydroxamic acid derivatives of anthranilic acid have been used to prepare benzimidazol-2-ones. Another example is the Dimroth rearrangement observed in certain thioxoquinazolinone derivatives synthesized from anthranilic acid. These examples from the broader class of anthranilic acids suggest potential, though not yet specifically documented, rearrangement pathways for this compound and its derivatives under suitable reaction conditions.

Advanced Spectroscopic and Computational Characterization of 2 Amino 3 Bromobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework within a molecule. The analysis of the vibrational modes of 2-Amino-3-bromobenzoic acid provides a detailed fingerprint of its structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and molecular vibrations. For this compound, the spectrum is characterized by distinct bands arising from the amino (-NH₂), carboxylic acid (-COOH), and bromo (-Br) substituents on the benzene (B151609) ring.

Key vibrational modes and their expected band assignments are:

N-H Stretching: The amino group typically exhibits two stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are generally observed in the 3400-3200 cm⁻¹ region.

O-H Stretching: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids.

C-H Stretching: The aromatic C-H stretching vibrations appear as weaker bands typically above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the 1700-1650 cm⁻¹ range. Its exact position can be influenced by hydrogen bonding.

N-H Bending: The scissoring motion of the -NH₂ group results in a band around 1620-1580 cm⁻¹.

C=C Stretching: The aromatic ring itself has several C=C stretching vibrations, which appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: These modes, associated with the carboxylic acid group, are coupled and appear in the 1440-1200 cm⁻¹ range.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group is typically found around 1340-1250 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 680 and 515 cm⁻¹.

Table 1: Predicted FTIR Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3400 - 3200 |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (Broad) |

| Aromatic C-H Stretch | Benzene Ring | > 3000 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1650 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1620 - 1580 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| C-O Stretch / O-H Bend | Carboxylic Acid (-COOH) | 1440 - 1200 |

| C-N Stretch | Aryl-Amine | 1340 - 1250 |

| C-Br Stretch | Aryl-Halide | 680 - 515 |

FT-Raman spectroscopy is a complementary technique to FTIR that involves scattering of monochromatic light from a laser source. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique.

For this compound, FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations involving non-polar bonds, which may be weak or absent in the FTIR spectrum. Experimental and theoretical studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have been performed to analyze their vibrational spectra ijtsrd.comslideshare.netscribd.com.

Key features expected in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically gives a very strong and sharp band in the Raman spectrum.

C-Br Stretching: The C-Br bond vibration is also expected to be Raman active.

Symmetric Substituent Vibrations: Symmetric stretching modes of the substituents, such as the symmetric N-H stretch, can be observed.

Carbonyl (C=O) Stretching: The carbonyl stretch is typically observable in both Raman and IR spectra.

The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident and comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the amino group, the carboxylic acid group, and the three protons on the aromatic ring.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Amino Protons (-NH₂): The two protons of the amino group are also subject to exchange and often appear as a broad singlet. Their chemical shift can vary but is generally expected in the range of 3.5-5.0 ppm.

Aromatic Protons (Ar-H): The three protons on the benzene ring (at positions 4, 5, and 6) will give rise to a more complex pattern due to spin-spin coupling.

H5: This proton is coupled to both H4 (ortho-coupling, J ≈ 7-9 Hz) and H6 (meta-coupling, J ≈ 2-3 Hz), and would likely appear as a triplet.

H4 and H6: These protons would each appear as a doublet, coupled to H5. The chemical shifts for aromatic protons typically fall between 6.5 and 8.0 ppm. libretexts.org The specific positions are influenced by the electronic effects of the amino (electron-donating), bromo (electron-withdrawing and deactivating), and carboxylic acid (electron-withdrawing) groups.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling |

|---|---|---|---|

| -COOH | Broad Singlet | > 10.0 | - |

| Ar-H (H4, H5, H6) | Multiplet (dd, t, dd) | 6.5 - 8.0 | ortho, meta |

| -NH₂ | Broad Singlet | 3.5 - 5.0 | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound has seven carbon atoms in unique electronic environments, seven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and substituent groups.

Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-185 ppm. libretexts.org

Aromatic Carbons (C1-C6): The six aromatic carbons will appear in the typical range of 110-150 ppm.

C1 (attached to -COOH): Its shift will be influenced by the carboxylic acid group.

C2 (attached to -NH₂): The electron-donating amino group will shield this carbon, shifting it upfield relative to benzene.

C3 (attached to -Br): The bromine atom will cause a deshielding effect on the carbon it is attached to.

C4, C5, C6: The chemical shifts of these carbons will be determined by the combined electronic effects of the three substituents.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| -C OOH | sp² | 165 - 185 |

| C1, C2, C3, C4, C5, C6 | sp² | 110 - 150 |

To achieve unambiguous assignment of the ¹H and ¹³C NMR spectra, theoretical calculations are often employed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR shielding tensors, which can be converted into chemical shifts. nih.gov

This method is typically used in conjunction with Density Functional Theory (DFT), for instance, using the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p)). dergipark.org.tr The process involves first optimizing the molecular geometry of this compound and then performing the GIAO calculation on the optimized structure.

The calculated theoretical chemical shifts are then compared with the experimental data. A strong correlation between the calculated and experimental values provides high confidence in the assignment of each peak in the NMR spectra to a specific hydrogen or carbon atom in the molecule. This combined experimental and computational approach is crucial for the definitive structural characterization of complex organic molecules. dergipark.org.tr

Mass Spectrometry Techniques for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is typically required to increase their volatility for GC analysis. This process involves converting the polar carboxyl and amino groups into less polar, more volatile derivatives, such as esters. mdpi.com

While specific GC-MS application data for this compound is not extensively detailed in the available literature, the methodology is well-established for related compounds. The process would involve derivatizing this compound, followed by injection into the gas chromatograph. The compound would travel through a capillary column and separate from other components based on its boiling point and interaction with the column's stationary phase. dss.go.th Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into characteristic patterns. dss.go.th

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, key fragments would include the molecular ion peak and peaks corresponding to the loss of functional groups, such as the carboxyl group or the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br), providing definitive structural confirmation. chromatographytoday.com Analysis of these fragmentation patterns allows for the unambiguous elucidation of the compound's structure. dss.go.th

X-ray Crystallography and Solid-State Structural Determinations

Crystal Structure Analysis and Intermolecular Hydrogen Bonding

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal. The crystal structure of this compound has been determined at a temperature of 173 K. researchgate.net The compound crystallizes in the monoclinic system with the space group P12(1)/n1. researchgate.net

A defining feature of the solid-state structure of this compound is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds. These bonds occur between the carboxylic acid groups of two adjacent molecules. researchgate.net Specifically, the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of the neighboring molecule (O1–H···O2). The key distances and angles for this interaction are an H···acceptor distance of 1.82 Å, a donor···acceptor distance of 2.644(2) Å, and a donor–H···acceptor angle of 176(3)°. researchgate.net This type of dimeric structure, featuring an R22(8) ring motif, is a classic arrangement for carboxylic acids in the solid state. researchgate.net The two molecules within the dimer are not coplanar but are shifted relative to each other. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/n1 (no. 14) |

| a (Å) | 12.0600(6) |

| b (Å) | 3.9089(2) |

| c (Å) | 15.9816(7) |

| β (°) | 90.836(4) |

| Volume (ų) | 753.3 |

| Z | 4 |

Comparison of Experimental and Calculated Geometries

Comparing experimentally determined structures with those calculated via computational methods is crucial for validating theoretical models. The geometry of a molecule can be optimized using various quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. mdpi.com These calculations typically model the molecule in the gaseous phase, in the absence of intermolecular interactions. slideshare.net

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional, provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

DFT studies on isomers like 2-amino-5-bromobenzoic acid have explored its structural properties and tautomeric forms. dergipark.org.trdergipark.org.tr Tautomers are isomers that differ in the position of a proton. For this compound, the primary tautomeric equilibrium is between the canonical carboxylic acid form and a zwitterionic form, where the proton from the carboxylic acid has transferred to the amino group. DFT calculations can determine the relative energies of these tautomers, revealing the most stable form. dergipark.org.tr For aminobenzoic acids, the non-zwitterionic form is generally found to be the most stable tautomer in the gas phase. dergipark.org.tr

Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov |

| Tautomer Energies | Determines the relative stability of different tautomeric forms (e.g., canonical vs. zwitterionic). dergipark.org.tr |

| HOMO Energy | Relates to the molecule's ability to donate electrons (ionization potential). nih.gov |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electron affinity). nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and electronic transport properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites of chemical reactivity. researchgate.net |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. wikipedia.org

For the related isomer, 2-amino-5-bromobenzoic acid, computational studies have determined the energies of these frontier orbitals. dergipark.org.tr The analysis shows that charge transfer occurs within the molecule. nih.gov This data serves as a valuable reference point for understanding the electronic characteristics of this compound.

Table 1: Frontier Orbital Energies for 2-Amino-5-bromobenzoic Acid (T1 Tautomer)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.99 |

| LUMO | -0.99 |

| Energy Gap (ΔE) | 5.00 |

Data derived from computational studies on the 2-amino-5-bromobenzoic acid isomer and serves as an illustrative example. dergipark.org.tr

Tautomeric Forms and Isomer Stability Investigations

This compound can exist in different structural forms, known as tautomers, which can interconvert. dergipark.org.tr These arise from the migration of a proton, typically between the carboxylic acid group and the amino group. Computational investigations on the isomeric 2-amino-5-bromobenzoic acid have explored the relative stabilities of its various tautomeric and isomeric forms. dergipark.org.trdergipark.org.tr

The studies identified three potential tautomeric forms. dergipark.org.trdergipark.org.tr The most stable form, designated T1, is the canonical structure with distinct carboxylic acid (-COOH) and primary amine (-NH2) groups. dergipark.org.tr Other, less stable tautomers involve the transfer of a proton to form a zwitterionic species or other structural arrangements. One of the tautomers was found to have four different geometrical isomers (cis and trans configurations), further diversifying the conformational landscape. dergipark.org.tr The relative energies calculated for the tautomers of the 5-bromo isomer show that the T1 form is the most energetically favorable. dergipark.org.tr

Table 2: Relative Stability of 2-Amino-5-bromobenzoic Acid Tautomers

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| T1 | Canonical form with -COOH and -NH2 groups | 0.00 | Most Stable |

| T2 | Proton transferred from -COOH to -NH2 (Zwitterionic) | > 0 | Less Stable |

| T3 | Other proton-shifted form | > 0 | Less Stable |

Data is illustrative, based on the analysis of the 2-amino-5-bromobenzoic acid isomer. dergipark.org.tr

Potential Energy Surface Mapping for Proton Transfer and Torsional Tautomerism

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations, transition states, and the energy barriers associated with conformational changes, such as proton transfer and torsional rotation (rotamerism).

For related molecules like 2-amino-3-methylbenzoic acid, theoretical studies have been conducted to generate PES graphics for both proton transfer and torsional tautomerism processes. researchgate.net Such an analysis for this compound would involve:

Proton Transfer: Mapping the energy pathway for the hydrogen atom moving from the carboxylic oxygen to the amine nitrogen. This would determine the energy barrier for the conversion between the canonical (T1) and zwitterionic (T2) tautomers.

Torsional Tautomerism: Calculating the change in energy as the C-COOH and C-NH2 bonds rotate. This reveals the most stable rotational isomers (rotamers) and the energy required to rotate these functional groups relative to the plane of the benzene ring.

These maps are crucial for understanding the molecule's dynamic behavior and the feasibility of interconversion between different forms.

Aromaticity Indices (e.g., HOMA) from Theoretical Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative descriptor used to evaluate the degree of aromatic character in a cyclic system based on its bond lengths. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values less than 1 signify a deviation from ideal aromaticity.

Chemical Transformations and Derivative Synthesis from 2 Amino 3 Bromobenzoic Acid

Synthesis of Substituted Benzoic Acid Analogues

The structure of 2-amino-3-bromobenzoic acid allows for further functionalization of the aromatic ring, leading to a range of substituted benzoic acid analogues.

Other Brominated and Halogenated Aminobenzoic Acid Derivatives

The presence of the activating amino group facilitates further electrophilic substitution on the benzene (B151609) ring of this compound. The primary site for subsequent halogenation is the C5 position, which is para to the amino group and ortho to the bromine atom.

Further bromination of aminobenzoic acid derivatives can lead to polyhalogenated products. For instance, the bromination of o-aminobenzoic acid in glacial acetic acid can yield a mixture that includes 2-amino-3,5-dibromobenzoic acid. chemicalbook.com The synthesis of 2-amino-3,5-dibromobenzoic acid and its diiodo analogue, 2-amino-3,5-diiodobenzoic acid, has been reported and the compounds characterized by various spectroscopic and crystallographic methods. nih.gov The preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) can be achieved through the reduction of o-nitrobenzaldehyde followed by direct bromination, indicating the feasibility of introducing multiple bromine atoms onto an aminobenzaldehyde scaffold. google.com

Similarly, iodination can be achieved, although controlling regioselectivity can be challenging. The iodination of 2-aminobenzoic acid using iodine and an oxidizing agent like hydrogen peroxide in acetic acid can produce a mixture of iodo-substituted products, including 2-amino-3-iodobenzoic acid and 2-amino-5-iodobenzoic acid. google.com A Sandmeyer-type reaction, involving diazotization of an amino group followed by treatment with an iodide salt, is another route to introduce iodine, as demonstrated in the conversion of 5-amino-2-bromobenzoic acid to 2-bromo-5-iodobenzoic acid. google.com These established methods suggest that direct halogenation of this compound would likely yield the corresponding 2-amino-3-bromo-5-halobenzoic acid.

Table 1: Synthesis of Halogenated Aminobenzoic Acid Derivatives

| Starting Material | Reagents | Product | Citation |

|---|---|---|---|

| o-Aminobenzoic acid | Bromine, Acetic Acid | 2-Amino-3,5-dibromobenzoic acid (in mixture) | chemicalbook.com |

| 2-Aminobenzoic acid | Iodine, Hydrogen Peroxide, Acetic Acid | 2-Amino-3-iodobenzoic acid / 2-Amino-5-iodobenzoic acid | google.com |

| 5-Amino-2-bromobenzoic acid | 1. NaNO₂, Acid (Diazotization) 2. Iodide salt | 2-Bromo-5-iodobenzoic acid | google.com |

Methyl-Substituted Analogues (e.g., 2-amino-3-methylbenzoic acid)

The bromine atom at the C3 position of this compound can be replaced with a methyl group through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. libretexts.org

In a typical Suzuki reaction, the aryl bromide (this compound) is reacted with an organoboron reagent, such as methylboronic acid or a methylboronic ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the methylated product, 2-amino-3-methylbenzoic acid, and regenerate the catalyst. libretexts.org While specific examples starting directly from this compound are not detailed in the provided sources, this method is a standard and highly predictable transformation in modern organic synthesis.

Table 2: Plausible Synthesis of Methyl-Substituted Analogue

| Reaction Type | Reagents | Plausible Product | General Methodology Citation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Methylboronic acid (CH₃B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Amino-3-methylbenzoic acid | libretexts.org |

Formation of Nitrogen-Containing Heterocycles

This compound serves as a key building block for constructing fused nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active molecules.

Synthesis of Acridine and Acridone (B373769) Analogues

Acridones are tricyclic compounds that can be synthesized through the cyclization of N-phenylanthranilic acids, a reaction often achieved by heating with strong acids like polyphosphoric acid (PPA) or sulfuric acid. orgsyn.orgjuniperpublishers.com The necessary N-phenylanthranilic acid intermediate is typically prepared via an Ullmann condensation, which involves coupling a 2-halobenzoic acid with an aniline (B41778). orgsyn.org

Starting from this compound, a synthetic strategy could involve a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form a 3-aryl-2-aminobenzoic acid or an N-aryl-2-aminobenzoic acid derivative. Subsequent intramolecular cyclization of this intermediate would lead to the acridone skeleton. For instance, coupling this compound with a phenylboronic acid would yield a 3-phenyl-2-aminobenzoic acid, which could then be cyclized to form a substituted acridone. The synthesis of acridone natural products like acronycine often relies on the condensation of an anthranilic acid derivative with a phenol (B47542) derivative, followed by cyclization. acs.org

Table 3: General Acridone Synthesis Strategy

| Reaction Steps | General Reagents | Intermediate/Product | Citation |

|---|---|---|---|

| 1. Ullmann Condensation | 2-Halobenzoic acid, Aniline, Cu, K₂CO₃ | N-Phenylanthranilic acid | orgsyn.org |

| 2. Cyclization | Polyphosphoric acid (PPA) or H₂SO₄ | Acridone | orgsyn.orgjuniperpublishers.com |

Indole (B1671886) and Azaindole Ring System Construction

Indole Synthesis: The synthesis of the indole nucleus from this compound can be achieved by introducing a two-carbon unit and inducing cyclization. Palladium-catalyzed reactions are well-suited for this purpose. A common approach is the Sonogashira coupling of the aryl bromide with a terminal alkyne. The resulting 2-amino-3-alkynylbenzoic acid can then undergo an intramolecular cyclization, often catalyzed by copper or palladium, to form the indole ring. The carboxylic acid group may either be retained or lost through decarboxylation under the reaction conditions. This general strategy is a powerful tool for constructing substituted indoles from 2-haloaniline precursors.

Azaindole Synthesis: Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatics containing a pyridine (B92270) ring fused to a pyrrole (B145914) ring. Their synthesis typically starts from aminopyridine derivatives. nih.gov The construction of an azaindole scaffold from a benzene-based starting material like this compound is not a standard transformation, as it would necessitate a complex ring transformation of the benzene core into a pyridine ring. Therefore, this compound is not considered a direct precursor for azaindole synthesis.

Table 4: Plausible Indole Synthesis Strategy

| Reaction Steps | General Reagents | Intermediate/Product | General Methodology Context |

|---|---|---|---|

| 1. Sonogashira Coupling | Terminal alkyne (e.g., HC≡CR), Pd catalyst, Cu catalyst, Base | 2-Amino-3-alkynylbenzoic acid | Formation of C-C bond at C3 position |

| 2. Intramolecular Cyclization | Heat or Catalyst (e.g., CuI) | Substituted Indole | Ring closure to form pyrrole part of indole |

Reductive Transformations for Specific Functional Group Interconversion

Reductive methods can be employed to selectively transform the functional groups on the this compound molecule.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as weaker ones like sodium borohydride (B1222165) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used to reduce carboxylic acids to their corresponding alcohols. chemistrysteps.comresearchgate.net Applying these reagents to this compound would yield (2-amino-3-bromophenyl)methanol.

Additionally, the bromine atom can be selectively removed through reductive dehalogenation (hydrodebromination). This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or by using metal hydrides, often with a catalyst. organic-chemistry.org For example, systems like palladium acetate (B1210297) with phosphine (B1218219) ligands and a silane (B1218182) reducing agent can effectively remove aryl halides. organic-chemistry.org This process would convert this compound into 2-aminobenzoic acid (anthranilic acid). The choice of reagents can allow for selective reduction of the halogen without affecting the carboxylic acid. The presence of an amino group has been noted to inhibit the rate of microbially catalyzed reductive dehalogenation in some substituted benzoates. nih.gov

Table 5: Reductive Transformations

| Transformation | Reagents | Product | Citation |

|---|---|---|---|

| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | (2-Amino-3-bromophenyl)methanol | libretexts.orgchemistrysteps.comresearchgate.net |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) or other systems (e.g., Pd(OAc)₂, silane) | 2-Aminobenzoic acid | organic-chemistry.org |

Conversion to Amino-Bromobenzyl Alcohols and Aldehydes (via analogues)

The transformation of the carboxylic acid moiety in aminobenzoic acids to an alcohol and subsequently to an aldehyde is a fundamental process in organic synthesis, providing access to key intermediates for more complex molecules. While direct procedures for this compound are not extensively documented in readily available literature, the synthesis of analogous amino-bromobenzyl alcohols and aldehydes provides a clear pathway for these transformations.

The reduction of the carboxylic acid group is a common first step. For instance, a well-documented procedure for the synthesis of 2-amino-5-bromobenzyl alcohol involves the reduction of 2-amino-5-bromobenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is typically performed at a low temperature initially and then allowed to warm to room temperature to ensure complete conversion. orgsyn.org This method is highly effective for the reduction of carboxylic acids to primary alcohols. A similar approach could be employed for this compound, though care must be taken due to the potential for side reactions involving the amino and bromo substituents.

Another example is the synthesis of 2-amino-3,5-dibromobenzyl alcohol, which is achieved by the reduction of the corresponding aldehyde, 2-amino-3,5-dibromobenzaldehyde, using potassium borohydride (KBH₄) in ethanol. chemicalbook.com This demonstrates the conversion of an aldehyde back to an alcohol, a reversible process in principle.

Once the amino-bromobenzyl alcohol is obtained, it can be selectively oxidized to the corresponding aldehyde. A variety of methods are available for this transformation, aiming to avoid over-oxidation to the carboxylic acid. beilstein-journals.orgorganic-chemistry.org Modern catalytic methods are often preferred over stoichiometric and often toxic heavy metal oxidants. For example, the oxidation of 2-amino-5-bromobenzyl alcohol to 2-amino-5-bromobenzaldehyde (B112427) has been successfully achieved using a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. orgsyn.org This aerobic oxidation method is generally efficient and selective for primary alcohols. Other systems, such as trichloroisocyanuric acid in the presence of catalytic TEMPO, have also proven effective for the rapid and chemoselective oxidation of various alcohols to aldehydes. organic-chemistry.org

The following table summarizes the key transformations for analogues of this compound:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-5-bromobenzoic acid | 1. LiAlH₄, dry THF, 0 °C to rt | 2-Amino-5-bromobenzyl alcohol | 80-88% | orgsyn.org |

| 2-Amino-5-bromobenzyl alcohol | Cu(I)/bpy, TEMPO, O₂, MeCN | 2-Amino-5-bromobenzaldehyde | 89-91% | orgsyn.org |

| 3,5-Dibromo-2-aminobenzaldehyde | KBH₄, ethanol, 20 °C | 2-Amino-3,5-dibromobenzyl alcohol | 99.5% | chemicalbook.com |

Metal Complexation Studies Involving this compound Ligands

This compound, also known as 3-bromoanthranilic acid, possesses two potential coordination sites: the amino group and the carboxylate group. This bidentate N,O-donor capability makes it an interesting ligand for the formation of metal complexes. nih.gov The presence of the bromine atom can also influence the electronic properties and steric hindrance of the ligand, potentially leading to unique complex structures and reactivity.

The crystal structure of this compound itself reveals that the molecules form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net An intramolecular hydrogen bond is also observed between the amino group and the carbonyl oxygen. researchgate.net This inherent hydrogen bonding network provides insight into how the molecule might interact with metal centers.

While specific studies on the metal complexation of this compound are not widely reported, research on analogous aminobenzoic acids provides valuable information. For example, Schiff base ligands derived from 2-aminobenzoic acid have been used to synthesize Ni(II) complexes. In these complexes, the ligand coordinates to the metal center through the imine nitrogen and the carboxylate oxygen. ignited.in This suggests that derivatization of the amino group in this compound could lead to a variety of coordination modes.

Furthermore, amino-functionalized benzoic acids are known to form metal-organic frameworks (MOFs). For instance, 2-aminoterephthalic acid has been used to synthesize MOFs with magnesium, cobalt, and strontium. rsc.org In these structures, both the amino and carboxylate groups are involved in coordinating to the metal centers, creating extended network structures. This highlights the potential of this compound to act as a building block for functional coordination polymers.

Studies on 4-amino-3-bromobenzoic acid have also indicated its use as an intermediate in the synthesis of various metal complexes, further supporting the coordinating ability of this class of compounds. scienceopen.com The coordination behavior is often dependent on the metal ion, the reaction conditions, and the presence of other co-ligands.

The following table presents crystallographic data for this compound, providing a foundation for understanding its steric and electronic properties as a potential ligand.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆BrNO₂ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P12₁/n1 | researchgate.net |

| a (Å) | 12.0600(6) | researchgate.net |

| b (Å) | 3.9089(2) | researchgate.net |

| c (Å) | 15.9816(7) | researchgate.net |

| β (°) | 90.836(4) | researchgate.net |

| V (ų) | 753.3 | researchgate.net |

The data indicates a well-defined solid-state structure that can inform the design of coordination experiments. The steric bulk of the bromine atom and the electronic effects it imparts on the aromatic ring are key factors that would influence the geometry and stability of any resulting metal complexes.

Applications of 2 Amino 3 Bromobenzoic Acid As a Chemical Building Block

Role in Complex Organic Molecule Construction

The distinct functional groups of 2-amino-3-bromobenzoic acid allow it to participate in various chemical reactions, making it a key component in the construction of specialized organic molecules.

Polymer and Dye Synthesis

Anthranilic acid and its derivatives are well-established precursors in the production of dyes and pigments. researchgate.net The amino and carboxylic acid groups can be diazotized and coupled or condensed to form larger chromophoric systems. Specifically, anthranilic acid is a known intermediate in the manufacturing of azo dyes. researchgate.net While detailed research on polymers derived exclusively from this compound is specific, its structure lends itself to the formation of polyamides, where the amine and carboxylic acid functionalities of different monomer units would react to form amide linkages. The presence of the bromine atom offers a site for further modification of the resulting polymer, potentially altering its physical properties or allowing for the attachment of other functional moieties.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute a significant class of synthetic colorants. ekb.eg The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. ekb.eg The anthranilic acid scaffold is a common component in this process. researchgate.net

Specialty Chemical Production

The reactivity of this compound makes it a valuable precursor for various specialty chemicals, including fluorescent molecular scaffolds. An important application is in palladium/norbornene-catalyzed C–H/C–H annulation reactions. For instance, it can be reacted with imidazopyridines to construct ring-fused imidazo[1,2-a]pyridine (B132010) architectures. acs.org These resulting polycyclic heteroaromatic products have shown potential as fluorescent materials, demonstrating the utility of this compound in the field of advanced materials. acs.org

Utility in Pharmaceutical Intermediate Synthesis

This compound is a significant building block in medicinal chemistry, primarily used for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). thermofisher.com Its structure is a key component in the scaffold of various bioactive molecules.

Precursor for Anti-inflammatory and Analgesic Agents (e.g., Prohnac Intermediates)

A critical application of this compound is in the synthesis of N-aryl anthranilic acids, a class of molecules known for their non-steroidal anti-inflammatory drug (NSAID) activity. nih.gov These derivatives, such as flufenamic acid and mefenamic acid, are potent anti-inflammatory agents. nih.gov The synthesis often involves a cross-coupling reaction between a halogenated benzoic acid and an aniline (B41778) derivative. While the term "Prohnac" is not standard, it likely refers to "profen" or "fenac" class NSAIDs, many of which are synthesized from related precursors. The general structure of these drugs often involves an N-aryl anthranilic acid core, which can be prepared using this compound or its isomers.

For example, the synthesis of N-aryl anthranilic acid derivatives can be achieved through copper-catalyzed amination reactions of chlorobenzoic acids, a process that highlights the importance of halogenated aminobenzoic acids in this field. nih.govnih.gov

Building Block for Other Bioactive Molecules (e.g., Antibiotics, Antifungals, Antivirals)

The amino acid scaffold is fundamental to a variety of antimicrobial agents, which often act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov Halogenated aromatic compounds, in particular, are explored for their bioactive potential. For instance, a related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) as well as anticancer properties. mdpi.com This suggests that halogenated aminobenzoic acids, including the 3-bromo derivative, are promising scaffolds for the development of new antibiotics.

Bacteria are a known source of compounds with antifungal activity, producing bioactive molecules like peptides and polyketides. nih.gov The search for novel antifungal agents is ongoing, and synthetic compounds based on natural product scaffolds are a key area of research. nih.govnih.gov Similarly, certain rhamnolipids have shown potential in combating viruses like SARS-CoV-2, indicating the diverse chemical space being explored for antiviral therapies. nih.gov While direct synthesis of approved antibiotics, antifungals, or antivirals from this compound is not widely documented in general literature, its role as a versatile intermediate makes it a candidate for inclusion in synthetic pathways for novel bioactive agents.

Generation of N-Aryl Anthranilic Acids for Drug Development

The synthesis of N-aryl anthranilic acids is a cornerstone of their use in drug development. nih.gov These compounds serve as crucial precursors for more complex molecules, such as acridines and acridone (B373769) alkaloids, which have applications as anticancer and antimalarial drugs. nih.govscielo.br The primary method for creating N-aryl anthranilic acids is the Ullmann condensation, which involves the coupling of an anthranilic acid with an aryl halide. scielo.br

Modern advancements have led to the use of copper-catalyzed cross-coupling reactions, which can proceed efficiently without the need to protect the carboxylic acid group. nih.govnih.gov These methods allow for the coupling of 2-chlorobenzoic acids with a wide range of anilines, including those that are sterically hindered, to produce N-aryl anthranilic acid derivatives in high yields. nih.govnih.gov Microwave-assisted Ullmann couplings have also been developed to synthesize these compounds more rapidly. scielo.br This ability to readily generate a diverse library of N-aryl anthranilic acids from precursors like this compound is invaluable for screening new drug candidates.

Table 1: Examples of Reactions for N-Aryl Anthranilic Acid Synthesis

| Reaction Type | Catalyst System | Substrates | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Amination | Cu/Cu₂O | 2-Chlorobenzoic acid, Aniline derivatives | 2-Ethoxyethanol (B86334) | No acid protection needed; tolerates sterically hindered anilines. | Up to 99% | nih.govnih.gov |

| Microwave-Assisted Ullmann Coupling | CuI / L-proline | Anthranilic acid, Aryl bromides | DMSO | Reduced reaction times due to microwave heating. | Good to Excellent | scielo.br |

Catalytic Applications in Chemical Processes

Use as a Catalyst in the Production of Polyurethane Foams

Extensive searches of chemical databases, academic journals, and patent literature did not yield any instances of this compound being employed as a catalyst for the synthesis of polyurethane foams. The primary catalysts used in this industrial process are typically tertiary amines and organometallic compounds.

Future Research Perspectives on 2 Amino 3 Bromobenzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-amino-3-bromobenzoic acid and its derivatives. Current methods can involve harsh reagents and conditions. Green chemistry approaches are becoming increasingly important, with a focus on minimizing waste, using safer solvents, and reducing energy consumption.

One promising avenue is the use of deep eutectic solvents (DESs) as both green media and catalysts for reactions involving anthranilic acids. nih.gov For instance, a choline (B1196258) chloride:urea DES has been shown to be effective in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids. nih.gov Further investigation into the application of various DESs for the synthesis and functionalization of this compound could lead to more sustainable processes.

Another area of exploration is the development of novel catalytic systems. For example, methods for the synthesis of substituted anthranilic acids from isatins using sodium hydroxide (B78521) and hydrogen peroxide offer an environmentally friendly alternative that avoids the use of heavy metal catalysts. scielo.brresearchgate.net Research into adapting such methods for the specific synthesis of this compound could be highly beneficial. Furthermore, exploring microwave-assisted synthesis could significantly shorten reaction times and improve yields compared to conventional heating methods, as demonstrated in the Ullmann coupling of anthranilic acids. scielo.br

In-Depth Mechanistic Studies of Under-explored Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. While many reactions utilizing this compound are known, the precise mechanistic details are often not fully elucidated.

For example, in copper-catalyzed C-H functionalization reactions where aminobenzoic acids can act as transient directing groups, the exact role of the electronic properties of the aminobenzoic acid on the reaction outcome is an area ripe for investigation. rsc.org Studies have shown that substituents on the 2-aminobenzoic acid ring significantly impact the yield of C-H thiolation reactions, suggesting a complex interplay between the catalyst and the directing group. rsc.org Detailed kinetic and spectroscopic studies could provide valuable insights into the transition states and intermediates involved.

Similarly, in the synthesis of quinazolinones, a class of compounds often derived from anthranilic acids, the reaction mechanisms can be complex and dependent on the specific reagents and conditions used. tandfonline.commdpi.combeilstein-journals.org Elucidating the step-by-step mechanism of these reactions, including the role of intermediates like benzoxazinones, would enable more rational control over product formation and yield. tandfonline.com The use of computational methods, in conjunction with experimental studies, can be particularly powerful in mapping out reaction pathways and understanding the energetics of different mechanistic possibilities.

Future research could also focus on the photocatalytic reactions involving this compound. wikipedia.orgbeilstein-journals.orgcore.ac.uk Understanding the electron transfer processes and the nature of the excited state species will be key to developing novel and efficient photocatalytic transformations.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity and Selectivity

This compound serves as a versatile building block for the synthesis of a wide range of more complex organic molecules. lookchem.com Future research will undoubtedly focus on the rational design and synthesis of advanced derivatives with specific, tailored properties.

The presence of three distinct functional groups—the amino group, the carboxylic acid, and the bromine atom—provides multiple handles for chemical modification. This allows for the creation of a diverse library of derivatives with varying electronic and steric properties. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be esterified or converted to an amide, and the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

A key area of future research will be the development of derivatives with enhanced biological activity. By systematically modifying the structure of this compound, it may be possible to design potent and selective inhibitors of specific enzymes or receptors. For example, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.

Furthermore, the synthesis of conformationally restricted analogues could lead to derivatives with improved binding affinity and specificity for biological targets. The synthesis of thieno[3,2-d]pyrimidinones and quinazolinones from this compound derivatives has already demonstrated the potential of this approach. mdpi.com

Expanded Applications in Material Science and Advanced Functional Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in material science. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the aromatic ring can be exploited to tune the optical and electronic properties of materials.

Future research could explore the incorporation of this compound derivatives into polymers to create materials with novel properties. For example, these derivatives could be used as monomers for the synthesis of conductive polymers or polymers with high thermal stability. The ability to functionalize the molecule at multiple positions allows for the creation of cross-linked polymer networks with tailored mechanical and electronic properties.

Another potential application is in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The inherent fluorescence of some anthranilic acid derivatives suggests that carefully designed molecules based on the this compound scaffold could be efficient light emitters.

Furthermore, the ability of the amino and carboxylic acid groups to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. The bromine atom could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. The use of 2-amino-5-bromobenzoic acid in developing materials with specialized electronic and optical properties, such as semiconducting or light-emitting materials, has been noted and suggests a similar potential for its 3-bromo isomer. chemblink.com

Synergistic Experimental and Computational Research to Elucidate Structure-Property Relationships

A powerful approach to advancing the chemistry of this compound is the combination of experimental synthesis and characterization with computational modeling. This synergistic approach can provide a deep understanding of the relationship between the molecular structure of a compound and its physical, chemical, and biological properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of this compound and its derivatives. researchgate.netdergipark.org.tr These calculations can provide insights into bond lengths, bond angles, and charge distributions, which can help to rationalize the observed reactivity and spectroscopic properties of these molecules. For example, computational studies on similar halogenated aminobenzoic acids have been used to analyze their vibrational spectra (FT-IR and FT-Raman) and to understand the influence of substituents on the molecular structure. researchgate.netdergipark.org.tr

Furthermore, computational modeling can be used to study the mechanism of reactions involving this compound, as mentioned in section 7.2. By calculating the energies of reactants, products, and transition states, it is possible to map out the most likely reaction pathways and to identify the factors that control the rate and selectivity of a reaction.

This computational data can then be used to guide experimental work. For example, if a computational study predicts that a particular derivative of this compound will have desirable electronic properties for a specific application, this can motivate the synthesis and testing of that compound. Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate and predictive theoretical framework. The crystal structure of this compound has been determined, providing essential experimental data for validating computational models. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-amino-3-bromobenzoic acid, and how do they influence experimental design?

- Answer : The compound (C₇H₆BrNO₂, MW 216.03) is a white crystalline solid with a melting point of 173–175°C . Its bromine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and carboxylic acid groups enable derivatization via amidation or diazotization. Researchers should prioritize inert-atmosphere handling for reactions involving its amino group to prevent oxidation .

Q. How can researchers safely handle this compound in the laboratory?

- Answer : The compound poses risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Use fume hoods, nitrile gloves, and protective eyewear. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. First-aid measures include flushing eyes with water for 15 minutes and administering artificial respiration if inhaled .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H-NMR (acetone-d₆): Peaks at δ 7.57 (t, J = 7.9 Hz), 8.14–8.20 (aromatic protons) confirm substitution patterns .

- ¹³C-NMR : Signals at δ 121.7–158.4 validate the bromine and carboxylate groups .

Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.02).

Advanced Research Questions

Q. How does this compound serve as a precursor for heterocyclic compounds, and what synthetic strategies optimize yield?

- Answer : The compound is a key intermediate for benzoxazinones (e.g., 8-bromo-4H-3,1-benzoxazin-4-one). Microwave-assisted synthesis (160°C, 80 W, 15 min) with triethyl orthoformate achieves 61% yield via cyclodehydration. Optimize by controlling microwave power to prevent decarboxylation .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Use the SHELX suite for structure refinement. For ambiguous electron density maps (e.g., disordered bromine atoms), apply restraints (DFIX, ISOR) and validate with R-factor convergence (<5%). Pair with Hirshfeld surface analysis to resolve packing ambiguities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The bromine atom’s σ-hole (partial positive charge) directs attack by nucleophiles (e.g., amines) at the ortho position. Solvent effects (PCM model) refine activation energy predictions .

Q. What are the ecological implications of this compound, and how can its environmental persistence be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。